(1R)-1-cyclohexylethan-1-ol

Catalog No.
S681426
CAS No.
3113-99-3
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-cyclohexylethan-1-ol

CAS Number

3113-99-3

Product Name

(1R)-1-cyclohexylethan-1-ol

IUPAC Name

(1R)-1-cyclohexylethanol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3/t7-/m1/s1

InChI Key

JMSUNAQVHOHLMX-SSDOTTSWSA-N

SMILES

CC(C1CCCCC1)O

Canonical SMILES

CC(C1CCCCC1)O

Isomeric SMILES

C[C@H](C1CCCCC1)O

The exact mass of the compound (1R)-1-cyclohexylethan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1R)-1-cyclohexylethan-1-ol (CAS: 3113-99-3) is a high-value chiral secondary alcohol characterized by a hydrophobic cyclohexyl ring appended to a stereochemically pure ethanol moiety [1]. With a boiling point of approximately 189 °C and a density of 0.9 g/cm³, it serves as a stable, moderate-polarity building block in fine chemical synthesis . In industrial procurement, it is primarily sourced not merely as a solvent, but as a stereospecific precursor for active pharmaceutical ingredients (APIs), a resolving agent, and a critical intermediate in the synthesis of patented, enantioselective malodor-counteracting fragrance esters . Its value proposition is entirely dependent on its enantiomeric purity, making it a non-negotiable raw material for workflows requiring absolute stereocontrol.

Substituting (1R)-1-cyclohexylethan-1-ol with its racemate (CAS: 1193-81-3) or its (1S)-enantiomer leads to critical functional failures in downstream applications[1]. In fragrance formulation, the enantiomers exhibit entirely divergent biological interactions; esters derived from the (1R)-enantiomer specifically neutralize mold and mildew malodors, whereas the (1S)-derivatives target sweat[2]. Using the racemate dilutes this efficacy and introduces off-target olfactory effects. In pharmaceutical manufacturing, substituting the enantiopure (1R)-alcohol with the racemate during esterification or coupling reactions generates a 50:50 mixture of diastereomers . This halves the theoretical yield of the desired active pharmaceutical ingredient and necessitates highly resource-intensive preparative chiral chromatography to meet regulatory purity standards.

Enantioselective Efficacy in Mold and Mildew Malodor Counteraction

When utilized as a precursor to synthesize 1-cyclohexylethyl butyrate, the (1R)-enantiomer demonstrates a statistically significant superiority in counteracting mold and mildew malodors compared to both the racemate and the (1S)-enantiomer [1]. Testing reveals that while the (1S)-acetate is highly effective against sweat, the (1R)-butyrate is uniquely required for mold applications, proving that the chiral centers are functionally non-interchangeable[2].

Evidence DimensionMalodor reduction efficacy (Mold/Mildew)
Target Compound DataSuperior component yield and efficacy for (1R)-butyrate derivative.
Comparator Or BaselineRacemate and (1S)-enantiomer (ineffective for mold; (1S) targets sweat).
Quantified DifferenceStatistically significant differentiation in sensory classification and targeted odor neutralization.
ConditionsAir space dosing at 0.01 to 1 mg/m3 or 0.0001% to 10% by weight in substrate.

Formulators and procurement teams in the consumer goods sector must source the exact (1R)-enantiomer to achieve patented, targeted mold-counteracting effects without olfactory cross-contamination.

Standardized Benchmark for Enantioselective Ketone Reduction

(1R)-1-cyclohexylethan-1-ol serves as a critical analytical benchmark for evaluating the efficiency of novel chiral transition-metal catalysts. In the reduction of the prochiral baseline 1-cyclohexylethanone, advanced Iridium-complex catalysts achieve a 93% yield of the (1R)-alcohol, validating the catalyst's stereocontrol capabilities .

Evidence DimensionCatalytic conversion and enantioselectivity
Target Compound Data93% yield of (1R)-1-cyclohexylethan-1-ol.
Comparator Or Baseline1-cyclohexylethanone (prochiral baseline).
Quantified DifferenceNear-complete conversion with absolute stereocontrol compared to non-selective reduction.
ConditionsHydrogenation with bis(1,5-cyclooctadiene)diiridium(I) dichloride at 60 °C for 24h in an inert atmosphere.

Catalyst developers and process chemists procure this compound as a certified reference standard to calibrate and validate asymmetric reduction workflows.

Stereospecific Coupling in Active Pharmaceutical Ingredient (API) Synthesis

In the synthesis of complex pharmaceutical intermediates, such as Boc-Aib-OH derivatives, (1R)-1-cyclohexylethan-1-ol is coupled using EDC/DMAP to form stereochemically pure esters . Utilizing the racemate in this step would yield a diastereomeric mixture, inherently capping the maximum theoretical yield of the active isomer at 50% and requiring extensive downstream purification .

Evidence DimensionDiastereomeric yield and downstream purification
Target Compound DataDirect formation of the target (R)-configured intermediate.
Comparator Or BaselineRacemic 1-cyclohexylethanol.
Quantified DifferenceEliminates 50% yield loss and avoids the need for preparative chiral chromatography.
ConditionsEDC/DMAP coupling in dichloromethane for 19h.

Sourcing the enantiopure (1R)-alcohol ensures regulatory compliance, maximizes atom economy, and drastically reduces purification costs in API manufacturing.

Synthesis of Patented Malodor-Counteracting Fragrances

This compound is the mandatory precursor for synthesizing (1R)-1-cyclohexylethyl butyrate, an ester specifically patented for its unique efficacy in neutralizing mold and mildew malodors in consumer goods and air care products[1].

Certified Reference Material for Asymmetric Catalysis

It is widely procured as a benchmark standard by process chemists to evaluate the enantioselectivity and conversion efficiency (e.g., >93% yield targets) of novel transition-metal catalysts (Ir, Ru) and biocatalytic alcohol dehydrogenases .

Chiral Building Block for Stereospecific API Intermediates

It is utilized in pharmaceutical manufacturing to introduce the (1R)-cyclohexylethyl moiety via EDC/DMAP coupling, ensuring diastereomeric purity and preventing the 50% yield loss associated with using racemic mixtures .

XLogP3

2.3

UNII

1I7WE95HOJ

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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